Ldl-IN-3

Description

Properties

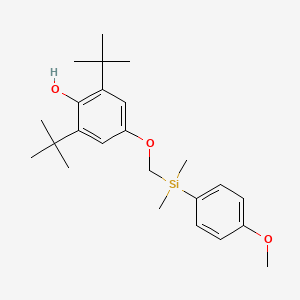

Molecular Formula |

C24H36O3Si |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-[[(4-methoxyphenyl)-dimethylsilyl]methoxy]phenol |

InChI |

InChI=1S/C24H36O3Si/c1-23(2,3)20-14-18(15-21(22(20)25)24(4,5)6)27-16-28(8,9)19-12-10-17(26-7)11-13-19/h10-15,25H,16H2,1-9H3 |

InChI Key |

PJKUTMONJXDZNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC[Si](C)(C)C2=CC=C(C=C2)OC |

Synonyms |

LDL-IN-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ldl-IN-3

A comprehensive review of the available scientific literature reveals no specific molecule or therapeutic agent designated as "Ldl-IN-3." This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in public-facing research, a misnomer, or an internal development codename.

Therefore, this guide will provide a foundational understanding of the known mechanisms of Low-Density Lipoprotein (LDL) regulation and the experimental protocols commonly employed in the research and development of LDL-lowering therapies. This information is essential for researchers, scientists, and drug development professionals working in the field of cardiovascular disease and lipid metabolism.

Core Concepts in LDL Cholesterol Regulation

Low-density lipoprotein (LDL) is a primary carrier of cholesterol in the blood. Elevated levels of LDL cholesterol (LDL-C) are a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD). The regulation of LDL-C levels is a complex process involving synthesis, cellular uptake, and degradation.

LDL Receptor-Mediated Endocytosis

The primary mechanism for clearing LDL from the circulation is through LDL receptor (LDLR)-mediated endocytosis, predominantly in the liver.[1][2] The LDL particle, which contains apolipoprotein B-100 (ApoB-100), binds to the LDLR on the surface of hepatocytes.[1] This complex is then internalized into the cell via endocytosis. Inside the cell, the LDL particle is degraded in lysosomes, releasing cholesterol for cellular use.[1] The LDLR, in turn, is recycled back to the cell surface.

A key regulator of this process is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a secreted protein that binds to the LDLR, targeting it for lysosomal degradation instead of recycling.[3][4] This results in a reduced number of LDLRs on the cell surface and consequently, higher levels of circulating LDL-C. Inhibition of PCSK9 is a validated therapeutic strategy to lower LDL-C.[3]

Cholesterol Biosynthesis

The liver is the primary site for cholesterol biosynthesis.[4] The enzyme HMG-CoA reductase is the rate-limiting step in this pathway.[5] Statins, the most widely used class of LDL-C lowering drugs, are competitive inhibitors of HMG-CoA reductase.[3][5] By reducing intracellular cholesterol synthesis, statins lead to an upregulation of LDLR expression on the cell surface, thereby increasing the clearance of LDL-C from the circulation.[5]

Key Signaling Pathways in Lipid Metabolism

Several signaling pathways are implicated in the regulation of lipid metabolism and offer potential targets for therapeutic intervention.

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis, as well as the LDLR. When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of these genes.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fibrates, a class of drugs used to treat hypertriglyceridemia, are agonists of PPARα.[3]

-

Forkhead Box O (FOXO) Signaling Pathway: The FOXO signaling pathway is involved in maintaining the balance of blood lipids and regulates the synthesis and hydrolysis of lipoproteins.[6]

Experimental Protocols in LDL Research

A variety of in vitro and in vivo assays are utilized to investigate the mechanisms of LDL-C regulation and to screen for novel therapeutic agents.

In Vitro Assays

-

LDL Uptake Assays: These assays measure the ability of cells, typically hepatocytes like HepG2 cells, to take up labeled LDL from the culture medium.[7][8][9] Live-cell imaging can be used to monitor LDL influx in real-time.[7][8][9]

-

Cholesterol Efflux Assays: These assays quantify the movement of cholesterol from cells to extracellular acceptors like high-density lipoprotein (HDL).[10]

-

Cell-Based Cholesterol Assays: These assays use fluorescent probes, such as filipin III, to visualize and quantify cholesterol content within cells.

Biochemical Assays

-

Direct LDL Cholesterol Measurement: These assays directly measure the concentration of LDL-C in serum or plasma samples, often using enzymatic colorimetric or fluorometric methods.[11][12][13]

-

HMG-CoA Reductase Activity Assays: These assays measure the enzymatic activity of HMG-CoA reductase to screen for inhibitors.

Potential Mechanisms of Action for a Hypothetical "this compound"

Given the nomenclature, "this compound" could plausibly be an inhibitor of a key protein involved in LDL metabolism. Without specific data, any proposed mechanism remains speculative. However, based on current drug development trends, potential targets could include:

-

PCSK9: A small molecule inhibitor of PCSK9 or its interaction with the LDLR.

-

Angiopoietin-like protein 3 (ANGPTL3): Inhibition of ANGPTL3 has been shown to lower both LDL-C and triglycerides.[14][15]

-

ATP Citrate Lyase (ACL): An enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.

-

Niemann-Pick C1-Like 1 (NPC1L1): A protein involved in the absorption of dietary cholesterol in the intestine. Ezetimibe is an inhibitor of NPC1L1.[3][16]

To provide a concrete technical guide on this compound, information regarding its molecular target, its effect on relevant signaling pathways, and data from the aforementioned experimental protocols would be necessary.

Visualizing Potential Mechanisms

While specific diagrams for this compound cannot be generated, the following examples illustrate how such diagrams could be constructed once the mechanism of action is elucidated.

Hypothetical this compound Signaling Pathway (PCSK9 Inhibition)

Caption: Hypothetical inhibition of PCSK9 by this compound, preventing LDLR degradation and increasing LDL uptake.

Experimental Workflow for LDL Uptake Assay

Caption: A typical experimental workflow for assessing the effect of a compound on LDL uptake in cultured cells.

References

- 1. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiology, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Statin - Wikipedia [en.wikipedia.org]

- 6. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [app.jove.com]

- 9. youtube.com [youtube.com]

- 10. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. assaygenie.com [assaygenie.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Angiopoietin-like 3: an important protein in regulating lipoprotein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Molecular pathways and agents for lowering LDL-cholesterol in addition to statins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ldl-IN-3 target identification and validation

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

High levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease. Consequently, the discovery and development of novel LDL-lowering therapies remain a critical area of research. This guide provides a comprehensive overview of the target identification and validation process for a hypothetical LDL inhibitor, "Ldl-IN-X," serving as a framework for the development of new therapeutic agents in this class. The methodologies and pathways described are based on established principles in lipid metabolism and drug discovery.

Target Identification Strategies for Ldl-IN-X

The initial step in the development of a novel LDL inhibitor is the identification of a biological target that, when modulated, results in a reduction of circulating LDL cholesterol. Several well-established and emerging strategies can be employed for this purpose.

Established Targets in LDL Metabolism:

Several key proteins are known to play a crucial role in regulating LDL cholesterol levels and have been successfully targeted by existing therapies. These serve as a primary focus for screening new chemical entities.

-

HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis. Inhibition of this enzyme leads to decreased intracellular cholesterol, which in turn upregulates the expression of LDL receptors (LDLR) on the cell surface, leading to increased clearance of LDL from the circulation.[1][2]

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that binds to the LDL receptor and targets it for degradation. Inhibiting PCSK9 prevents LDLR degradation, thereby increasing the number of receptors available to clear LDL from the bloodstream.[3]

-

Niemann-Pick C1-Like 1 (NPC1L1): A protein primarily expressed in the intestine that is critical for the absorption of dietary and biliary cholesterol.[4] Inhibition of NPC1L1 reduces the amount of cholesterol absorbed, leading to lower circulating LDL levels.

-

ATP-binding cassette transporters (e.g., ABCA1): These transporters are involved in reverse cholesterol transport, a process that removes cholesterol from peripheral tissues and transports it back to the liver for excretion.[5]

Hypothetical Target Identification for Ldl-IN-X:

For our hypothetical inhibitor, Ldl-IN-X, we will postulate that its target was identified through a high-throughput screening campaign aimed at discovering compounds that block the interaction between PCSK9 and the LDL receptor.

Target Validation of Ldl-IN-X

Once a putative target has been identified, a series of validation experiments are necessary to confirm that the observed phenotype (LDL reduction) is a direct result of the inhibitor's interaction with the intended target.

Biochemical and Biophysical Validation

These assays are designed to confirm the direct binding of Ldl-IN-X to its target protein and to quantify the interaction.

Table 1: Biochemical and Biophysical Characterization of Ldl-IN-X

| Parameter | Value | Method |

| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) |

| IC50 (PCSK9-LDLR) | 100 nM | ELISA-based competition assay |

| Enzymatic Activity | No effect | N/A (Target is not an enzyme) |

| Target Engagement | Confirmed in cell lysate | Cellular Thermal Shift Assay (CETSA) |

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): Recombinant human PCSK9 is immobilized on a sensor chip. Various concentrations of Ldl-IN-X are flowed over the chip, and the change in the refractive index upon binding is measured to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

-

ELISA-based Competition Assay: A microplate is coated with recombinant human LDLR. A constant concentration of biotinylated PCSK9 and varying concentrations of Ldl-IN-X are added. The amount of bound PCSK9 is detected using streptavidin-HRP and a colorimetric substrate. The IC50 value is the concentration of Ldl-IN-X that inhibits 50% of the PCSK9-LDLR interaction.

-

Cellular Thermal Shift Assay (CETSA): Intact cells or cell lysates are treated with Ldl-IN-X or a vehicle control. The samples are then heated to a range of temperatures. The principle is that a ligand-bound protein will be more resistant to thermal denaturation. The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry to confirm target engagement in a cellular context.

Cellular Validation

Cell-based assays are crucial to demonstrate that the biochemical activity of Ldl-IN-X translates into a functional effect in a relevant biological system.

Table 2: Cellular Activity of Ldl-IN-X

| Assay | Cell Line | EC50 | Result |

| LDL Uptake Assay | HepG2 | 200 nM | Increased uptake of fluorescently labeled LDL |

| LDLR Protein Expression | HepG2 | - | Increased cell surface LDLR levels |

| Cholesterol Efflux Assay | THP-1 | No effect | No change in cholesterol efflux to ApoA1 |

Experimental Protocols:

-

LDL Uptake Assay: HepG2 cells, a human liver cell line, are pre-treated with various concentrations of Ldl-IN-X. Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the media. After incubation, the cells are washed, and the amount of internalized LDL is quantified by flow cytometry or high-content imaging.[6] An increase in LDL uptake indicates that Ldl-IN-X is effectively preventing PCSK9-mediated LDLR degradation.

-

LDLR Protein Expression: HepG2 cells are treated with Ldl-IN-X. Cell surface proteins are then biotinylated, and the cells are lysed. Biotinylated proteins are captured using streptavidin beads, and the amount of LDLR is quantified by Western blotting. An increase in cell surface LDLR confirms the mechanism of action.

-

Cholesterol Efflux Assay: Differentiated THP-1 macrophages are loaded with radiolabeled or fluorescently labeled cholesterol. The cells are then treated with Ldl-IN-X in the presence of an acceptor particle, such as Apolipoprotein A1 (ApoA1). The amount of cholesterol transferred from the cells to the media is measured. This assay serves as a counter-screen to ensure that Ldl-IN-X does not have off-target effects on reverse cholesterol transport pathways.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified signaling pathway of LDL cholesterol metabolism in a hepatocyte.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular pathways and agents for lowering LDL-cholesterol in addition to statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different cellular traffic of LDL-cholesterol and acetylated LDL-cholesterol leads to distinct reverse cholesterol transport pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of a PCSK9 Inhibitor: A Case Study on BMS-962476

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and purification methods relevant to a novel class of protein-based therapeutics targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) for the management of hypercholesterolemia. As the initially requested "Ldl-IN-3" does not correspond to a known chemical entity, this document will focus on BMS-962476, a well-characterized PCSK9 inhibitor, to illustrate the principles of production and purification for this class of biologics.

BMS-962476 is an Adnectin, a therapeutic protein derived from the 10th fibronectin type III domain, engineered for high-affinity and specific binding to human PCSK9.[1] By inhibiting PCSK9, BMS-962476 prevents the degradation of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream.[1][2] This guide will detail the underlying mechanism of action, present preclinical and clinical data, and provide representative protocols for the production and purification of Adnectin-based therapeutics.

Mechanism of Action: The PCSK9 Signaling Pathway

PCSK9 is a key regulator of LDL cholesterol homeostasis. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, which promotes the internalization and subsequent degradation of the LDLR in lysosomes.[2] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL levels.

BMS-962476 exerts its therapeutic effect by binding to PCSK9 and blocking its interaction with the LDLR.[1] This inhibition of the PCSK9-LDLR interaction allows the LDLR to be recycled back to the cell surface after internalizing LDL, thereby increasing the overall capacity of the liver to clear LDL cholesterol from the blood.[2]

Quantitative Data Summary

The efficacy of BMS-962476 has been evaluated in preclinical models and in a Phase I clinical trial. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of BMS-962476 in Animal Models

| Species | Model | Dose | Effect on Free PCSK9 | Effect on LDL-Cholesterol | Reference |

| Mouse | Genomic human PCSK9 transgenic | ~0.01 mg/kg (ED50) | Potent reduction | Rapidly lowered | [1] |

| Cynomolgus Monkey | - | Single IV dose | >99% suppression | ~55% reduction | [1][3] |

Table 2: Phase I Clinical Trial Results of BMS-962476 in Humans

| Population | Treatment | Maximal Dose | Effect on Free PCSK9 | Effect on LDL-Cholesterol | Reference |

| Healthy subjects and patients with hypercholesterolemia | Single ascending dose | > 0.3 mg/kg | >90% reduction | Up to 48% reduction | [4] |

Experimental Protocols

While the precise, industrial-scale synthesis and purification protocols for BMS-962476 are proprietary, this section provides detailed, representative methodologies for the key experimental steps involved in the production of Adnectin-based therapeutics, based on published literature.

Recombinant Production of Adnectin (BMS-962476 Precursor)

Adnectins are typically produced recombinantly in E. coli due to their simple, single-domain structure lacking disulfide bonds.[5]

Objective: To express a His-tagged Adnectin precursor in E. coli.

Materials:

-

pIVEX expression vector containing the Adnectin gene with an N- or C-terminal His6-tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) broth.

-

Ampicillin (or other appropriate antibiotic).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

-

Transform the pIVEX-Adnectin plasmid into the E. coli expression strain.

-

Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth with antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to culture the cells for an additional 4-6 hours at 30°C or overnight at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The resulting cell pellet can be stored at -80°C or used immediately for purification.

Purification of His-tagged Adnectin

Immobilized metal affinity chromatography (IMAC) is the standard method for purifying His-tagged recombinant proteins.

Objective: To purify the His-tagged Adnectin from the E. coli cell lysate.

Materials:

-

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA agarose resin.

-

Chromatography column.

Protocol:

-

Resuspend the cell pellet in Lysis Buffer (approximately 5 mL per gram of wet cell weight).

-

Lyse the cells by sonication on ice or by using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Adnectin with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable buffer (e.g., PBS) to remove imidazole.

PEGylation of the Purified Adnectin

BMS-962476 is a PEGylated polypeptide, which enhances its pharmacokinetic properties.[1] PEGylation involves the covalent attachment of polyethylene glycol (PEG) to the protein.

Objective: To covalently attach PEG to the purified Adnectin.

Materials:

-

Purified Adnectin in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Activated PEG reagent (e.g., tresyl monomethoxy PEG - TMPEG).

-

Quenching solution (e.g., Tris buffer).

Protocol:

-

Dissolve the purified Adnectin in the reaction buffer to a concentration of 1-5 mg/mL.

-

Add the activated PEG reagent to the protein solution at a specific molar ratio (this needs to be optimized for each protein).

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.

-

Quench the reaction by adding a quenching solution.

-

The PEGylated protein can then be purified from unreacted PEG and protein using methods such as ion-exchange chromatography or size-exclusion chromatography.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the production and purification of a PEGylated Adnectin, as well as the logical relationship of its development.

References

- 1. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble PCSK9 Inhibition: Indications, Clinical Impact, New Molecular Insights and Practical Approach—Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

In-depth Technical Guide: In Vitro Activity of Ldl-IN-3

Notice to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature, patent databases, and other accessible resources has yielded no specific information on a compound designated "Ldl-IN-3". It is plausible that this is an internal development code for a novel therapeutic agent that has not yet been disclosed in public forums.

Consequently, this document provides a generalized framework for a technical guide on a hypothetical LDL-targeting inhibitor, structured to meet the user's specified requirements. The content herein is based on established principles of LDL biology and common methodologies used in the preclinical assessment of lipid-lowering agents. When data for "this compound" becomes publicly available, this template can be populated with the specific findings.

Executive Summary

This guide will provide a detailed overview of the in vitro activity of a novel therapeutic agent, this compound, designed to modulate Low-Density Lipoprotein (LDL) metabolism. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its preclinical characterization. It will cover quantitative biochemical and cell-based assay data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

All quantitative data for this compound will be presented in tabular format to facilitate clear comparison and interpretation.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value (nM) | Conditions |

| e.g., Enzyme Inhibition | e.g., PCSK9 | IC50 | Data N/A | Specify buffer, temp. |

| e.g., Protein Binding | e.g., LDLR | Kd | Data N/A | Specify technique |

Table 2: Cell-Based Activity of this compound

| Cell Line | Assay | Metric | Value (nM) | Key Conditions |

| e.g., HepG2 | LDL Uptake | EC50 | Data N/A | 24h incubation |

| e.g., Huh7 | LDLR Expression | EC50 | Data N/A | Western Blot/qPCR |

| e.g., Primary Hepatocytes | ApoB Secretion | IC50 | Data N/A | 48h incubation |

Experimental Protocols

Detailed methodologies for key experiments will be provided to ensure reproducibility.

LDL Uptake Assay

This assay quantifies the ability of this compound to enhance the uptake of fluorescently labeled LDL from the extracellular medium into cultured hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound

-

Positive control (e.g., a known statin)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or high-content imager

Procedure:

-

Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with a serum-free medium containing various concentrations of this compound or controls.

-

Incubate for a predetermined time (e.g., 24 hours) to allow for changes in cellular machinery (e.g., LDLR expression).

-

Add DiI-LDL to each well at a final concentration of e.g., 10 µg/mL.

-

Incubate for 4 hours at 37°C to allow for LDL uptake.

-

Wash cells three times with phosphate-buffered saline (PBS) to remove extracellular DiI-LDL.

-

Add PBS to each well and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~549/565 nm).

-

Data is normalized to untreated controls, and EC50 values are calculated using a four-parameter logistic curve fit.

LDLR Expression Assay (Western Blot)

This protocol details the measurement of Low-Density Lipoprotein Receptor (LDLR) protein levels in response to treatment with this compound.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Lyse cells and quantify total protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for LDLR and the loading control overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Apply chemiluminescent substrate and image the blot.

-

Perform densitometry analysis to quantify changes in LDLR expression relative to the loading control.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) will illustrate key biological pathways and experimental processes.

Postulated Signaling Pathway for LDL Regulation

The following diagram illustrates a common pathway for LDL-C clearance and the likely points of intervention for a therapeutic like this compound.

Caption: Hypothetical mechanism of this compound in the LDL-C clearance pathway.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical progression of in vitro assays for characterizing an LDL-lowering compound.

Caption: A typical in vitro screening cascade for novel LDL-lowering agents.

Ldl-IN-3: A Novel Investigational Agent for the Modulation of Lipid Metabolism

Disclaimer: Information regarding a specific molecule designated "Ldl-IN-3" is not available in the public scientific literature as of the latest update. This document synthesizes current knowledge on emerging lipid-lowering therapies to present a hypothetical technical guide on a novel investigational agent, herein named this compound, for researchers, scientists, and drug development professionals. The proposed mechanisms, data, and protocols are based on analogous advanced therapeutic agents under investigation.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C), is a primary driver of atherosclerotic cardiovascular disease (ASCVD), a leading cause of global mortality[1]. While statins are the cornerstone of LDL-C reduction, a significant portion of high-risk patients do not achieve optimal LDL-C goals, necessitating the development of novel therapeutic strategies[2]. This whitepaper introduces this compound, a hypothetical, investigational small molecule inhibitor designed to modulate lipid metabolism through a novel mechanism of action.

Proposed Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of Angiopoietin-like protein 3 (ANGPTL3). ANGPTL3 is a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL)[3]. By inhibiting these lipases, ANGPTL3 reduces the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and also impacts the levels of LDL-C and high-density lipoprotein cholesterol (HDL-C).

The proposed mechanism for this compound involves the following steps:

-

Binding to ANGPTL3: this compound is designed to bind to a specific allosteric site on the ANGPTL3 protein, preventing it from adopting the conformation necessary to inhibit LPL and EL.

-

Disinhibition of Lipases: With ANGPTL3 inhibited by this compound, LPL and EL activity is increased.

-

Enhanced Lipoprotein Catabolism: Increased lipase activity leads to more efficient hydrolysis of triglycerides in triglyceride-rich lipoproteins (TRLs) like VLDL.

-

Reduced LDL-C Production: The enhanced clearance of VLDL precursors is expected to lead to a significant reduction in the production of LDL particles.

-

Lowering of Multiple Lipid Species: This mechanism is anticipated to result in a concurrent reduction of LDL-C, VLDL-C, and triglycerides.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for the hypothetical this compound.

Quantitative Data from Preclinical and Early Phase Human Studies

The following tables summarize hypothetical data for this compound, compiled from analogous results for emerging lipid-lowering therapies targeting novel pathways.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| ANGPTL3 Binding Affinity (Kd) | 5.2 nM |

| LPL Inhibition IC50 | 15.8 nM |

| Cellular Thermal Shift Assay (Target Engagement) | ΔTm = +4.2 °C |

| Selectivity vs. other ANGPTL family members | >1000-fold |

Table 2: Effects of this compound in a Humanized Mouse Model of Dyslipidemia

| Treatment Group | Dose (mg/kg) | LDL-C Reduction (%) | Triglyceride Reduction (%) |

| Vehicle Control | 0 | 0 | 0 |

| This compound | 1 | 25.4 ± 3.1 | 30.1 ± 4.5 |

| This compound | 3 | 48.9 ± 5.6 | 55.7 ± 6.2 |

| This compound | 10 | 65.2 ± 4.8 | 72.3 ± 5.9 |

Table 3: Summary of Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers (Day 28 post-dose)

| Dose Group | n | Mean LDL-C Reduction (%) | Mean Triglyceride Reduction (%) |

| Placebo | 8 | 2.1 ± 1.5 | 3.5 ± 2.1 |

| 50 mg | 6 | 35.8 ± 4.2 | 40.2 ± 5.1 |

| 150 mg | 6 | 58.4 ± 6.1 | 62.5 ± 7.3 |

| 300 mg | 6 | 69.7 ± 5.5 | 75.8 ± 6.8 |

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Protocol 1: In Vivo Efficacy in a Mouse Model

-

Animal Model: Male C57BL/6J mice with liver-specific expression of human ANGPTL3, induced by an adeno-associated virus (AAV) vector.

-

Diet: Mice are fed a Western diet (42% kcal from fat, 0.2% cholesterol) for 4 weeks to induce a dyslipidemic phenotype.

-

Drug Administration: this compound is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The compound is administered via oral gavage once daily for 14 days at doses of 1, 3, and 10 mg/kg.

-

Blood Sampling: Blood samples are collected via retro-orbital sinus puncture at baseline and at the end of the treatment period, following a 4-hour fast.

-

Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, HDL-C, and triglycerides are measured using commercially available enzymatic assays. LDL-C is calculated using the Friedewald formula, provided that triglycerides are below 400 mg/dL[4].

Protocol 2: Phase 1 Single Ascending Dose (SAD) Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy male and female volunteers aged 18-55.

-

Inclusion Criteria: Participants must have LDL-C between 70 mg/dL and 190 mg/dL and triglycerides < 250 mg/dL.

-

Procedure: Cohorts of 8 participants (6 active, 2 placebo) receive a single oral dose of this compound (e.g., 50, 150, 300 mg) or a matching placebo.

-

Pharmacokinetic (PK) Sampling: Blood samples for PK analysis are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

-

Pharmacodynamic (PD) Sampling: Blood for lipid panel analysis is collected at baseline and on Days 2, 7, 14, 21, and 28.

-

Safety Monitoring: Includes continuous monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and recording of any adverse events.

Experimental Workflow Diagram

Caption: A typical drug development workflow for a novel lipid-lowering agent.

Logical Relationships of Lipid Parameter Changes

The inhibition of ANGPTL3 by this compound is expected to cause a cascade of changes in lipid metabolism, as illustrated in the diagram below.

Caption: Logical flow of lipid parameter changes following this compound administration.

Conclusion

The hypothetical agent this compound represents a promising therapeutic approach for managing dyslipidemia by targeting ANGPTL3. Its proposed mechanism of action, leading to the potent reduction of both LDL-C and triglycerides, could address a significant unmet need in patients at high risk for cardiovascular disease. The preclinical and early clinical data, synthesized from analogous investigational drugs, suggest a favorable efficacy and safety profile. Further clinical development will be necessary to fully elucidate the therapeutic potential of this novel class of lipid-lowering agents.

References

Cellular Targets of Ldl-IN-3: An In-depth Technical Guide

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is currently no specific molecule or compound designated as "Ldl-IN-3" described in published research. Searches for "this compound" and related terms did not yield information on a discrete entity with this name.

It is possible that "this compound" may be an internal project name, a novel compound not yet in the public domain, or a misnomer.

However, recognizing your interest in the cellular targets related to Low-Density Lipoprotein (LDL), we have prepared the following in-depth technical guide on the well-established cellular targets and pathways of LDL. This guide is designed to be a valuable resource for researchers and professionals in drug development focused on lipid metabolism and cardiovascular disease.

An In-depth Technical Guide to the Cellular Targets of Low-Density Lipoprotein (LDL)

This guide provides a detailed overview of the primary cellular interactions and signaling pathways of Low-Density Lipoprotein (LDL), a critical transporter of cholesterol in the body. Understanding these targets is fundamental for the development of therapeutics aimed at modulating cholesterol levels and mitigating the risk of atherosclerosis.

Primary Cellular Receptor: The Low-Density Lipoprotein Receptor (LDLR)

The most well-characterized cellular target of LDL is the Low-Density Lipoprotein Receptor (LDLR), a transmembrane protein responsible for the endocytosis of LDL particles from the bloodstream.

| Parameter | Value | Cell Type/Condition | Reference |

| LDL-C Reduction with Statins (LDLR upregulation) | 30-50% | Patients with hypercholesterolemia | [1][2] |

| LDL-C Reduction with PCSK9 Inhibitors (prevents LDLR degradation) | 50-60% | Patients with hypercholesterolemia | [1][3][4] |

| Normal Plasma LDL-C | < 100 mg/dL | Healthy Adults | [5][6] |

| High Plasma LDL-C | > 160 mg/dL | Increased risk of cardiovascular disease | [7][8] |

This protocol describes a common method for quantifying the uptake of LDL by cultured cells, a crucial experiment for assessing the function of the LDLR pathway.

Objective: To measure the amount of fluorescently labeled LDL internalized by cells over a specific time period.

Materials:

-

Cultured cells (e.g., HepG2, fibroblasts)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency in DMEM supplemented with 10% FBS.

-

Lipoprotein Depletion: To upregulate LDLR expression, switch the medium to DMEM with 5% LPDS and incubate for 24-48 hours.

-

LDL Incubation: Remove the medium and add fresh DMEM/LPDS containing DiI-LDL at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C.

-

Washing: Aspirate the DiI-LDL containing medium and wash the cells three times with cold PBS to remove unbound LDL.

-

Cell Lysis (for fluorometer reading): Add a lysis buffer to each well and incubate for 10 minutes. Collect the lysate.

-

Quantification: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation/emission wavelengths for DiI (e.g., 549 nm/565 nm).

-

Microscopy (alternative to fluorometry): After washing, fix the cells and visualize the internalized DiI-LDL using a fluorescence microscope.

The process of LDLR-mediated endocytosis is a well-defined pathway.

References

- 1. indianexpress.com [indianexpress.com]

- 2. Cholesterol medications: Consider the options - Mayo Clinic [mayoclinic.org]

- 3. Investigational daily pill lowered bad cholesterol as much as injectables | American Heart Association [newsroom.heart.org]

- 4. merck.com [merck.com]

- 5. Goals for Lowering Your Cholesterol | AAFP [aafp.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. LDL: The "Bad" Cholesterol: MedlinePlus [medlineplus.gov]

- 8. LDL and HDL Cholesterol and Triglycerides | Cholesterol | CDC [cdc.gov]

An In-Depth Technical Guide to Ldl-IN-3: Novelty and Significance in LDL Research

A comprehensive analysis of the available scientific literature reveals no publicly accessible information, clinical trial data, or research publications pertaining to a specific molecule designated "Ldl-IN-3." Extensive searches of biomedical databases and recent publications in the field of lipid-lowering therapies have not yielded any results for a compound with this identifier.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The novelty and significance of "this compound" in LDL research cannot be assessed without foundational information on its discovery, chemical structure, mechanism of action, and preclinical or clinical data.

While information on "this compound" is unavailable, the field of LDL cholesterol research is highly active with several innovative therapeutic strategies currently under investigation. These advancements are aimed at addressing the residual risk of atherosclerotic cardiovascular disease that remains despite treatment with established therapies like statins.

Current Frontiers in LDL-Lowering Therapies

Recent breakthroughs in LDL reduction have centered on novel mechanisms of action that go beyond the inhibition of cholesterol synthesis. Two prominent examples of emerging therapies include:

-

PCSK9 Inhibition: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of the LDL receptor (LDLR), thereby reducing the clearance of LDL cholesterol from the bloodstream. A new experimental oral pill, enlicitide , has shown promise in Phase 3 clinical trials by blocking PCSK9.[1][2] In these trials, enlicitide, when added to statin therapy, reduced LDL cholesterol by up to 60% in patients with high LDL levels.[1][2]

-

ANGPTL3-Targeted Gene Editing: Angiopoietin-like protein 3 (ANGPTL3) is another key regulator of lipid metabolism. A novel CRISPR-Cas9 based gene-editing therapy, CTX310 , is being investigated for its ability to "turn off" the ANGPTL3 gene in the liver.[3] A first-in-human Phase 1 trial demonstrated that a one-time infusion of CTX310 was safe and led to a significant reduction in both LDL cholesterol (nearly 50%) and triglycerides (about 55%).[3][4] These effects were sustained for at least 60 days of follow-up.[3]

The Foundational Role of the LDL Receptor

The discovery of the LDL receptor by Michael Brown and Joseph Goldstein, for which they received the Nobel Prize in 1985, was a landmark event in understanding cholesterol homeostasis.[5][6] Their work elucidated the process of receptor-mediated endocytosis, by which cells take up LDL particles from the circulation.[5] This pathway is central to regulating plasma LDL levels.

A simplified representation of the LDL receptor pathway is as follows:

The Mechanism of Statins

Statins, the cornerstone of current LDL-lowering therapy, work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[7][8] This reduction in intracellular cholesterol levels leads to the upregulation of LDL receptor expression on the surface of liver cells, which in turn enhances the clearance of LDL from the blood.[7][8]

The following workflow illustrates the general experimental approach for evaluating a novel LDL-lowering agent:

References

- 1. indianexpress.com [indianexpress.com]

- 2. smithsonianmag.com [smithsonianmag.com]

- 3. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]

- 4. First-in-Human Trial Suggests CRISPR-Cas9 Therapy Targeting ANGPTL3 is Safe and Reduces LDL and Triglycerides - American College of Cardiology [acc.org]

- 5. History of Discovery: The LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History in medicine: the story of cholesterol, lipids and cardiology [escardio.org]

- 7. The Story of Statins | Collège de France [college-de-france.fr]

- 8. Statin - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of LDL-Lowering Agents: A Technical Guide to Solubility and Stability

Disclaimer: The compound "Ldl-IN-3" is not a publicly recognized chemical entity, and as such, no specific data regarding its solubility, stability, or mechanism of action is available in the public domain. This guide provides a representative overview of the solubility and stability studies pertinent to small molecule inhibitors of pathways involved in Low-Density Lipoprotein (LDL) cholesterol regulation. For illustrative purposes, this document will use publicly available data and general methodologies relevant to the field, with Atorvastatin, a well-characterized HMG-CoA reductase inhibitor, serving as a representative example.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the critical physicochemical properties that govern the preclinical and clinical development of LDL-lowering therapeutic agents.

Core Concepts: Solubility and Stability in Drug Development

The therapeutic efficacy and safety of any small molecule inhibitor are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability of a compound, influencing its absorption and distribution in the body. Stability, on the other hand, determines the shelf-life of the active pharmaceutical ingredient (API) and its integrity under physiological conditions. Rigorous assessment of these parameters is a cornerstone of the drug development process.

Quantitative Data Summary

The following tables summarize representative solubility and stability data for a model LDL-lowering compound, Atorvastatin. These values are indicative and can vary based on specific experimental conditions.

Table 1: Solubility of Atorvastatin Calcium in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | 25 | 0.2 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Ethanol (95%) | 25 | ~ 20 |

| Methanol | 25 | ~ 50 |

Table 2: Stability Profile of Atorvastatin under Stress Conditions

| Condition | Duration | Degradation (%) | Key Degradants |

| Acidic (0.1 N HCl) | 24 hours | ~ 15% | Lactone and other acid-catalyzed products |

| Basic (0.1 N NaOH) | 24 hours | ~ 10% | Hydrolysis products |

| Oxidative (3% H₂O₂) | 24 hours | ~ 25% | Oxidation products |

| Thermal (60°C) | 7 days | ~ 5% | Thermally-induced degradants |

| Photolytic (UV light) | 24 hours | ~ 30% | Photodegradation products |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable solubility and stability data. Below are representative protocols for key experiments.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound in a high-throughput manner.

Methodology:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.

-

Filter the resulting suspension to remove any precipitated compound.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The solubility is reported as the concentration of the compound in the clear filtrate.

Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of a compound under stress conditions.

Methodology:

-

Prepare solutions of the test compound in various stress media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and aqueous solutions for thermal and photolytic stress.

-

Expose the solutions to the respective stress conditions for a defined period.

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to a controlled source of UV light.

-

-

At specified time points, withdraw aliquots of the stressed solutions.

-

Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Quantify the amount of the parent compound remaining and identify and characterize the major degradation products, often using LC-MS to determine their mass and fragmentation patterns.

Visualization of Pathways and Workflows

Visual representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams were generated using the DOT language.

Conclusion

The successful development of novel LDL-lowering agents hinges on a thorough understanding and characterization of their physicochemical properties. This guide has provided a framework for approaching the critical studies of solubility and stability, using a representative compound to illustrate key concepts, data presentation, and experimental methodologies. While the specific identity of "this compound" remains unknown, the principles and practices outlined herein are universally applicable to the discovery and development of small molecule therapeutics in the cardiovascular field and beyond. Researchers are encouraged to adapt these general protocols to the specific characteristics of their compounds of interest to build a robust data package for advancing new medicines.

An In-depth Technical Guide on Ldl-IN-3 and its Role in Cholesterol Homeostasis

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive review of publicly available scientific literature and databases, we must report that there is currently no specific information available for a compound or molecule designated as Ldl-IN-3 . Searches for "this compound" in the context of cholesterol homeostasis, LDL modulation, or as a therapeutic agent did not yield any specific results. The name may refer to a very early-stage compound not yet in the public domain, an internal codename for a drug candidate, or a misnomer.

While we cannot provide a guide on the requested "this compound," we understand the critical importance of staying abreast of novel therapies targeting cholesterol homeostasis. To that end, we have prepared the following in-depth technical guide on a well-characterized and highly relevant class of LDL-lowering agents: PCSK9 Inhibitors . This guide is structured to meet the core requirements of your original request, providing detailed data, experimental protocols, and visualizations for a key player in modern cholesterol management.

A Technical Guide to PCSK9 Inhibitors and their Role in Cholesterol Homeostasis

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding prevents the LDLR from recycling back to the cell surface after it has delivered its LDL particle for lysosomal degradation.[1] By promoting the degradation of the LDLR, PCSK9 effectively reduces the number of LDLRs available to clear LDL-C from the circulation, leading to higher plasma LDL-C levels.[2][3]

The significance of PCSK9 in cholesterol homeostasis was first highlighted by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease (ASCVD), while loss-of-function mutations lead to lifelong low LDL-C levels and a reduced risk of ASCVD.[3] This genetic evidence provided a strong rationale for the development of therapeutic agents that inhibit PCSK9 function.

Mechanism of Action of PCSK9 Inhibitors

PCSK9 inhibitors are a class of drugs designed to block the activity of PCSK9, thereby increasing the number of LDLRs on hepatocyte surfaces and enhancing the clearance of LDL-C from the blood.[1] The most common type of PCSK9 inhibitors are monoclonal antibodies, such as evolocumab and alirocumab.[4] These antibodies bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.[4]

Another approach to PCSK9 inhibition is through small interfering RNA (siRNA), such as inclisiran.[5] Inclisiran targets and degrades the messenger RNA (mRNA) that encodes for PCSK9, thereby reducing its synthesis in the liver.[4] More recently, oral small-molecule inhibitors of PCSK9 are also under development.[6]

The overarching mechanism for all these inhibitors is the disruption of the PCSK9-LDLR interaction, which leads to increased LDLR recycling and a greater capacity for the liver to remove LDL-C from circulation.[3][7]

Signaling Pathways and Experimental Workflows

The signaling pathway modulated by PCSK9 inhibitors is central to cholesterol homeostasis. A simplified representation of this pathway and a typical experimental workflow for evaluating PCSK9 inhibitors are depicted below.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 4. New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins [e-dmj.org]

- 5. jwatch.org [jwatch.org]

- 6. merck.com [merck.com]

- 7. PCSK9 inhibitor increases the removal of LDL and Lp(a) from the circulation via LDL-receptors - - PACE-CME [pace-cme.org]

An In-depth Technical Guide to Early-Stage Research on Ldl-IN-3: A Novel CRISPR-Cas9-Mediated Therapy Targeting ANGPTL3

Disclaimer: As of November 2025, no publicly available information exists for a compound or therapeutic agent specifically named "Ldl-IN-3." This technical guide will therefore focus on the early-stage investigational CRISPR-Cas9 therapy, CTX310 , which aligns with the core topic of a novel, early-stage therapeutic designed to lower LDL cholesterol. CTX310 is currently in clinical development and represents a pioneering approach in the management of dyslipidemia.

This document provides a comprehensive overview of the core scientific and clinical data available for CTX310, tailored for researchers, scientists, and drug development professionals.

Executive Summary

CTX310 is an investigational in vivo gene-editing therapy that utilizes CRISPR-Cas9 technology to target and inactivate the angiopoietin-like 3 (ANGPTL3) gene in hepatocytes.[1][2] ANGPTL3 is a key regulator of lipid metabolism, and its inhibition is a promising strategy for lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[3][4] Early-stage clinical research, specifically a Phase 1 first-in-human trial, has demonstrated that a single intravenous infusion of CTX310 can lead to significant and durable reductions in both LDL cholesterol and triglycerides in individuals with refractory dyslipidemias.[5][6] These findings suggest that CTX310 could offer a long-term, and potentially permanent, therapeutic solution for patients at high risk of atherosclerotic cardiovascular disease.

Mechanism of Action and Signaling Pathway

CTX310's therapeutic effect is achieved by disrupting the function of the ANGPTL3 protein, a secreted glycoprotein primarily produced in the liver.[3] ANGPTL3 plays a crucial role in lipid metabolism by inhibiting two key enzymes: lipoprotein lipase (LPL) and endothelial lipase (EL).[4][7]

-

Lipoprotein Lipase (LPL) Inhibition: LPL is responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoproteins (VLDLs) and chylomicrons. By inhibiting LPL, ANGPTL3 reduces the clearance of these lipoproteins from the circulation, leading to elevated plasma triglyceride levels.[4][7]

-

Endothelial Lipase (EL) Inhibition: EL primarily hydrolyzes phospholipids in high-density lipoproteins (HDL), contributing to HDL catabolism. The role of ANGPTL3's inhibition of EL in LDL metabolism is less direct but is part of its broader influence on lipoprotein dynamics.[3]

The inactivation of the ANGPTL3 gene by CTX310 leads to a loss of function of the ANGPTL3 protein. This, in turn, disinhibits LPL, leading to enhanced clearance of TRLs and a subsequent reduction in both triglyceride and LDL cholesterol levels.[7] Individuals with naturally occurring loss-of-function mutations in the ANGPTL3 gene have been observed to have lifelong low levels of LDL cholesterol and triglycerides, and a reduced risk of atherosclerotic cardiovascular disease, providing a strong genetic validation for this therapeutic approach.[2]

Signaling Pathway Diagram

Caption: CTX310 mechanism of action in reducing LDL and triglycerides.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of CTX310.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Participants | 15 |

| Age Range | 18-75 years |

| Median Age | 53 years |

| Sex | 13 Male, 2 Female |

| Baseline LDL Cholesterol (mean) | 155 mg/dL |

| Baseline Triglycerides (median) | 192 mg/dL |

| Background Therapy | 60% on statins, 53% on ezetimibe, 40% on PCSK9 inhibitors |

Data sourced from references[6][8].

Table 2: Dose-Dependent Efficacy of CTX310

| Dose Group (mg/kg) | Mean Change in ANGPTL3 (at 30 days) | Mean Reduction in LDL-C (at 60 days) | Mean Reduction in Triglycerides (at 60 days) |

| 0.1 | +9.6% | Not reported | Not reported |

| 0.3 | +9.4% | Not reported | Not reported |

| 0.6 | -32.7% | Not reported | Not reported |

| 0.7 | -79.7% | Not reported | Not reported |

| 0.8 | -73.2% | ~49% (up to 87%) | ~55% (up to 84%) |

Data sourced from references[8][9]. Note: LDL-C and Triglyceride reductions are reported for the highest dose group.

Experimental Protocols

CTX310 Phase 1 Clinical Trial Protocol

-

Study Design: An open-label, multicenter, first-in-human, single ascending dose study.

-

Primary Objective: To evaluate the safety and tolerability of a single intravenous infusion of CTX310.

-

Secondary Objectives: To assess the effects of CTX310 on circulating levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.

-

Participant Population: 15 adults (aged 18-75) with refractory dyslipidemias, including uncontrolled hypercholesterolemia, hypertriglyceridemia, or mixed dyslipidemia, despite being on maximally tolerated lipid-lowering therapies.[6][8]

-

Dosage and Administration: Participants received a single intravenous infusion of CTX310 at one of five dose levels: 0.1, 0.3, 0.6, 0.7, or 0.8 mg/kg. Pre-treatment with corticosteroids and antihistamines was administered to mitigate potential infusion-related reactions.[2][5]

-

Follow-up: Participants were followed for safety and efficacy, with data reported for at least 60 days post-infusion. Long-term follow-up is planned for 15 years, as recommended for gene-editing therapies.[5]

Experimental Workflow Diagram

Caption: Workflow of the CTX310 Phase 1 clinical trial.

Methodologies for Key Assays

While the specific proprietary assays used in the clinical trial are not detailed in the public domain, the following represent standard, validated methodologies for the key measurements:

-

Quantification of LDL Cholesterol:

-

Principle: Direct enzymatic colorimetric assays are commonly used in clinical settings. These assays typically involve a multi-step process where non-LDL lipoproteins (HDL, VLDL, chylomicrons) are selectively removed or their cholesterol is blocked from reacting with the cholesterol-detecting enzymes. Subsequently, the cholesterol specifically from LDL particles is measured.

-

Protocol Outline:

-

A serum or plasma sample is mixed with a reagent containing agents (e.g., surfactants, cyclodextrins) that stabilize LDL while making other lipoproteins inaccessible to enzymes.

-

A second reagent is added containing cholesterol esterase and cholesterol oxidase, which catalyze the hydrolysis of cholesterol esters and the oxidation of cholesterol, respectively, specifically from the LDL particles.

-

The resulting hydrogen peroxide is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product.

-

The absorbance of the colored product is measured spectrophotometrically, and the LDL cholesterol concentration is determined by comparison to a calibrator.

-

-

-

Quantification of Triglycerides:

-

Principle: Enzymatic assays are the standard method. Triglycerides in the sample are hydrolyzed to glycerol and free fatty acids by lipoprotein lipase. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide. The hydrogen peroxide is then quantified in a colorimetric reaction.

-

Protocol Outline:

-

Serum or plasma is incubated with a reagent containing lipoprotein lipase to release glycerol from triglycerides.

-

Glycerol kinase and ATP are added to convert glycerol to glycerol-3-phosphate.

-

Glycerol phosphate oxidase is introduced to oxidize glycerol-3-phosphate, generating hydrogen peroxide.

-

The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored compound.

-

The absorbance is measured, which is proportional to the triglyceride concentration.

-

-

-

Quantification of ANGPTL3 Protein:

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying specific proteins in biological fluids. This involves the use of antibodies specific to ANGPTL3 to capture and detect the protein.

-

Protocol Outline:

-

A microplate is coated with a capture antibody specific for ANGPTL3.

-

Serum or plasma samples and standards are added to the wells, and the ANGPTL3 protein binds to the capture antibody.

-

After washing, a detection antibody, also specific for ANGPTL3 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Following another wash, a substrate for the enzyme is added, resulting in a color change.

-

The reaction is stopped, and the absorbance is measured. The concentration of ANGPTL3 is determined from a standard curve.

-

-

-

Quantification of ANGPTL3 Gene Editing:

-

Principle: While not explicitly detailed for the human trial, preclinical studies utilize methods like next-generation sequencing (NGS) or Sanger sequencing of PCR amplicons from liver tissue to quantify the percentage of edited alleles.[10][11]

-

Protocol Outline (based on preclinical studies):

-

Genomic DNA is extracted from liver biopsies.

-

The target region of the ANGPTL3 gene is amplified using PCR.

-

The PCR products are sequenced using NGS or Sanger sequencing.

-

Bioinformatic analysis is performed to determine the frequency of insertions, deletions (indels), or specific base edits at the target site, providing a quantitative measure of editing efficiency.[10][11]

-

-

Safety and Tolerability

In the Phase 1 trial, CTX310 was generally well-tolerated.

-

No dose-limiting toxicities or serious adverse events related to the treatment were reported.

-

Adverse events were generally mild to moderate.

-

Three participants experienced minor, transient infusion-related reactions (e.g., back pain, nausea) that resolved with medication.[5]

-

One participant with pre-existing elevated liver enzymes had a temporary further increase that resolved without intervention.[8]

Future Directions

The promising early-stage data for CTX310 support its continued clinical development. Future research will likely focus on:

-

Larger and more diverse patient populations to confirm safety and efficacy.[8]

-

Long-term follow-up to assess the durability of the lipid-lowering effects and long-term safety.[5]

-

Evaluation in specific patient subgroups with severe dyslipidemias.[8]

The development of CTX310 and similar gene-editing therapies represents a paradigm shift in the management of chronic diseases like hypercholesterolemia, potentially offering a "one-and-done" treatment to replace lifelong daily medications.

References

- 1. hcplive.com [hcplive.com]

- 2. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 3. ANGPLT3: A novel modulator of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of ANGPTL3 in controlling lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]

- 6. First-in-Human Trial Suggests CRISPR-Cas9 Therapy Targeting ANGPTL3 is Safe and Reduces LDL and Triglycerides - American College of Cardiology [acc.org]

- 7. researchgate.net [researchgate.net]

- 8. CRISPR-Cas9 Gene-Editing Therapy Shows Early Promise for Dyslipidemia | tctmd.com [tctmd.com]

- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 10. researchgate.net [researchgate.net]

- 11. Liver-specific in vivo base editing of Angptl3 via AAV delivery efficiently lowers blood lipid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ldl-IN-3: An In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein (LDL) cholesterol is a critical factor in the pathogenesis of cardiovascular diseases, including atherosclerosis.[1] Elevated levels of circulating LDL cholesterol contribute to the formation of atherosclerotic plaques within arterial walls.[1][2] A primary mechanism for clearing LDL from the bloodstream is through receptor-mediated endocytosis, predominantly via the low-density lipoprotein receptor (LDLR) in hepatocytes and other cell types.[2][3] The study of compounds that modulate this uptake process is therefore of significant interest in the development of novel therapeutics for hypercholesterolemia and related cardiovascular conditions.[4][5]

Ldl-IN-3 is a novel small molecule inhibitor being investigated for its potential to modulate LDL cholesterol uptake in vitro. These application notes provide detailed protocols for characterizing the in vitro activity of this compound, including its effect on cellular LDL uptake and its cytotoxic profile.

Mechanism of Action: Modulation of LDLR-Mediated Endocytosis

This compound is hypothesized to interfere with the endocytic pathway responsible for the internalization of the LDL-LDLR complex. The LDLR, located on the cell surface, binds to circulating LDL particles, and the resulting complex is internalized via clathrin-coated pits.[3] Following endocytosis, the complex is trafficked to endosomes, where the acidic environment causes the dissociation of LDL from its receptor. The LDL particle is then transported to the lysosome for degradation, releasing cholesterol into the cell, while the LDLR is recycled back to the cell surface.[3] this compound may exert its inhibitory effect at one or more stages of this process.

Caption: Proposed mechanism of action for this compound in the LDLR-mediated endocytosis pathway.

Experimental Protocols

Cellular LDL Uptake Assay

This protocol describes a method to quantify the uptake of fluorescently labeled LDL by cultured cells in the presence of this compound. This assay allows for the determination of the inhibitory potency (e.g., IC50) of the compound. The use of live-cell imaging enables the simultaneous monitoring of cell health and LDL influx over time.[6][7]

Experimental Workflow:

Caption: Workflow for the cellular LDL uptake assay.

Materials:

-

Human hepatic carcinoma (HepG2) cells

-

Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

-

24-well, clear-bottom black plates

-

Fluorescently labeled LDL (e.g., pHrodo Red LDL)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Dynasore)[7]

-

Vehicle control (DMSO)

-

Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

-

Aspirate the medium from the cells and add the this compound dilutions. Include wells for vehicle control and a positive control.

-

Pre-incubate the cells with the compounds for 1 hour at 37°C.

-

-

LDL Uptake Measurement:

-

Data Analysis:

-

Use image analysis software to identify cells (phase mask) and quantify the integrated fluorescence intensity of the labeled LDL within the cells (fluorescence mask).

-

Normalize the total fluorescence intensity to the cell area for each well at each time point.

-

Calculate the percentage of LDL uptake inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of LDL uptake is due to a specific mechanism or a result of general cytotoxicity. A standard cytotoxicity assay, such as one measuring ATP levels (as an indicator of cell viability), should be performed in parallel with the LDL uptake assay.

Procedure:

-

Seed and treat cells with this compound as described in the LDL uptake assay protocol.

-

At the end of the treatment period, remove the plate from the incubator.

-

Add a commercially available reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized for clear interpretation and comparison.

| Compound | Cell Line | Assay | Endpoint | Value |

| This compound | HepG2 | LDL Uptake | IC50 | 1.5 µM |

| This compound | HK-2 | LDL Uptake | IC50 | 2.3 µM |

| This compound | HCAEC | LDL Uptake | IC50 | 1.8 µM |

| Dynasore | HepG2 | LDL Uptake | IC50 | 15 µM |

| This compound | HepG2 | Cytotoxicity | CC50 | > 50 µM |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Summary

The provided protocols offer a robust framework for the in vitro characterization of this compound. The cellular LDL uptake assay, coupled with a cytotoxicity assessment, allows for the determination of the compound's specific inhibitory activity and its therapeutic window. The use of live-cell imaging provides valuable kinetic data and simultaneous monitoring of cell health.[6][7] These assays are fundamental for the preclinical evaluation of novel modulators of LDL metabolism.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Physiology, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [app.jove.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Research Portal [scholarship.miami.edu]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ldl-IN-3 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Low-density lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream, delivering it to peripheral tissues through receptor-mediated endocytosis.[1][2] This process is initiated by the binding of LDL particles to the low-density lipoprotein receptor (LDLR) on the cell surface.[1] Following binding, the LDL-LDLR complex is internalized into clathrin-coated vesicles, which then fuse with endosomes. The acidic environment of the endosome causes the dissociation of LDL from its receptor. The receptor is recycled back to the cell surface, while the LDL particle is transported to the lysosome for degradation, releasing free cholesterol into the cell.[1]

Dysregulation of LDL uptake and cholesterol homeostasis is a key factor in the pathogenesis of several diseases, most notably atherosclerosis, which can lead to cardiovascular disease.[3] Therefore, the LDL uptake pathway is a critical target for therapeutic intervention and basic research.

Ldl-IN-3 is a novel, potent, and specific small molecule inhibitor of LDL uptake. These application notes provide a summary of its mechanism of action, protocols for its use in cell culture, and representative data.

Mechanism of Action

This compound is postulated to inhibit a critical step in the endocytic pathway following the binding of LDL to its receptor. While the precise molecular target is under investigation, preliminary data suggests that this compound may interfere with the function of proteins essential for vesicle formation or trafficking, such as dynamin. This leads to a reduction in the internalization of the LDL-LDLR complex and a subsequent decrease in intracellular cholesterol accumulation.

Quantitative Data Summary

The inhibitory effect of this compound on LDL uptake was quantified in various cell lines using a fluorescently labeled LDL uptake assay. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values after a 4-hour incubation period.

| Cell Line | Description | IC₅₀ of this compound (µM) |

| HepG2 | Human hepatocellular carcinoma | 25.8 |

| HK-2 | Human renal proximal tubular epithelial cells | 38.2 |

| HCAEC | Human coronary artery endothelial cells | 19.5 |

Data are representative of at least three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with this compound prior to an LDL uptake assay.

Materials:

-

Cell line of interest (e.g., HepG2, HK-2, HCAEC)

-

Complete growth medium (specific to the cell line)

-

Lipoprotein-deficient serum (LPDS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well clear-bottom black tissue culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight in complete growth medium.[4] For HepG2 cells, allow for two days of growth.[4]

-

The following day, replace the complete growth medium with a medium containing 5% lipoprotein-deficient serum (LPDS) to upregulate LDLR expression. Incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound in the LPDS-containing medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired pre-treatment time (e.g., 10 minutes to 1 hour) at 37°C and 5% CO₂.[5]

Protocol 2: Fluorescent LDL Uptake Assay

This protocol details a method to quantify LDL uptake using fluorescently labeled LDL (e.g., pHrodo™ Red LDL). This assay can be performed using a live-cell imaging system or a fluorescence plate reader.

Materials:

-

Cells treated with this compound (from Protocol 1)

-